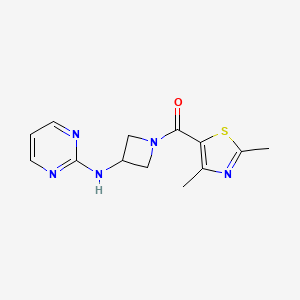

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-8-11(20-9(2)16-8)12(19)18-6-10(7-18)17-13-14-4-3-5-15-13/h3-5,10H,6-7H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBCFGVEQVSFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Substitution Reactions at Heterocyclic Rings

The thiazole and azetidine rings exhibit distinct reactivity:

Thiazole Ring

-

Electrophilic substitution : Limited due to electron-withdrawing methyl groups at C2 and C4.

-

Oxidation : Reacts with H₂O₂ in acetic acid to form sulfoxide derivatives (e.g., at the sulfur atom).

Azetidine Ring

-

Ring-opening : Protonation with trifluoroacetic acid (TFA) in DMSO induces nucleophilic attack, yielding 3-(azetidin-1-yl)propan-1-amine derivatives .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .

| Target Site | Reaction | Conditions | Product |

|---|---|---|---|

| Azetidine N1 | Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-methylazetidinium salt |

| Thiazole S | Oxidation | H₂O₂, CH₃COOH, 60°C | Thiazole sulfoxide |

Functionalization of the Pyrimidine Moiety

The pyrimidin-2-ylamino group undergoes selective modifications:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives .

-

Suzuki coupling : Boronic acid derivatives couple at the pyrimidine C5 position under palladium catalysis .

| Modification | Reagents | Yield | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 78% | Enhanced lipophilicity for drug design |

| Cross-coupling | Pd(dppf)Cl₂, ArB(OH)₂ | 65–70% | Introduction of aryl/heteroaryl groups |

Degradation and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with primary degradation pathways including:

-

Methanone cleavage : Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions breaks the central carbonyl bridge.

-

Thiazole ring oxidation : Forms sulfonic acid derivatives under strong oxidative conditions (e.g., KMnO₄).

Biological Activity and Reactivity

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of this compound is its role as a protein kinase inhibitor . Protein kinases are crucial for regulating cellular processes, and their dysregulation is often implicated in cancer and other diseases. The compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation. Research indicates that derivatives of 4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamine exhibit low nanomolar inhibition constants against CDK2, making them promising candidates for cancer therapeutics .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial properties of compounds containing thiazole and pyrimidine moieties. Studies have shown that certain derivatives can exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The mechanism of action often involves interference with bacterial enzyme function or disruption of cellular integrity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is crucial for optimizing its efficacy and selectivity as a therapeutic agent.

Modifications and Derivatives

Studies have explored various substitutions on the thiazole and pyrimidine rings to enhance potency and selectivity. For example, modifications at the 5-position of the pyrimidine ring have led to compounds with improved binding affinity to target kinases . The introduction of different functional groups can significantly alter the biological profile, making it essential to systematically evaluate these changes.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques such as:

- Condensation Reactions : Combining thiazole derivatives with pyrimidine amines under specific conditions to form the desired product.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields during the synthesis process.

- Purification Techniques : Employing chromatographic methods to isolate pure compounds for biological testing.

Inhibition Studies

A notable study investigated the inhibitory effects of this compound on CDK2 activity in vitro. Results demonstrated that specific analogs could effectively reduce kinase activity by over 80% at low micromolar concentrations, indicating strong potential for development as an anticancer agent .

Antitubercular Activity

In another study focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis. The results showed promising activity against both drug-sensitive and multidrug-resistant strains, suggesting that further development could lead to effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent downstream effects on cell proliferation .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , often referred to as a thiazole-pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique thiazole and pyrimidine moieties, which contribute to its biological properties. Its chemical formula is , with a molecular weight of approximately 298.36 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that thiazole and pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by targeting specific cellular mechanisms, such as inhibiting Mur ligases involved in cell wall synthesis .

- Anticancer Activity : Pyrimidine-based compounds have been explored for their potential in cancer therapy. They have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound may inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells.

- Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially through the activation of PPAR-γ receptors .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

Antimicrobial Mechanism

Thiazole derivatives inhibit bacterial growth by disrupting cell wall synthesis via the inhibition of Mur ligases. This leads to the accumulation of toxic intermediates within bacterial cells, ultimately resulting in cell death .

Anticancer Mechanism

The compound may exert its anticancer effects by inhibiting CDK4 and CDK6, which are essential for cell cycle progression. By blocking these kinases, the compound can induce cell cycle arrest in cancer cells, thereby preventing tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiazole-pyrimidine compounds:

-

Antimicrobial Activity Study :

Compound Microbial Strains (MIC = µg/mL) am4 S. aureus >64; B. subtilis 8 am5 S. aureus >64; B. subtilis 8 - Anticancer Evaluation :

Q & A

Q. What are the established synthesis protocols for (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, and how do reaction conditions influence yield?

Answer: The compound’s synthesis typically involves coupling azetidine derivatives with thiazole/pyrimidine precursors. For example, analogous heterocyclic methanones are synthesized via condensation reactions in ethanol or DMF under reflux, with triethylamine as a base to facilitate deprotonation . Key steps include:

- Solvent selection : Absolute ethanol promotes solubility of intermediates, while DMF aids in high-temperature stability .

- Catalysts : Triethylamine or NaOH accelerates nucleophilic substitution .

- Monitoring : TLC (ethyl acetate/hexane) is used to track reaction progress .

| Reaction Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Temperature | Room temp. to reflux | Higher temps (~80°C) improve cyclization but risk decomposition |

| Time | 6–24 hours | Extended time (>12h) enhances completion but may reduce purity |

| Base | Triethylamine/NaOH | NaOH increases reaction rate but may hydrolyze sensitive groups |

Q. What spectroscopic methods are most reliable for characterizing this compound’s purity and structure?

Answer:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches from pyrimidin-2-ylamino) .

- NMR : ¹H NMR identifies azetidine proton environments (δ 3.5–4.5 ppm) and thiazole methyl groups (δ 2.1–2.4 ppm) . ¹³C NMR verifies methanone carbonyl (δ ~190 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~357.14).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (applied in analogous azetidine-thiazole hybrids) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assay systems?

Answer: Discrepancies often arise from assay-specific variables:

- Cellular vs. enzymatic assays : Off-target effects in cellular models (e.g., membrane permeability differences) may mask true target engagement .

- Dosage and exposure time : Optimize using time-kill curves (e.g., 24h vs. 72h IC₅₀) to distinguish cytotoxic vs. cytostatic effects .

- Positive controls : Include structurally similar compounds (e.g., THP-M3T derivatives) to validate assay robustness .

Q. Example Workflow :

Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell viability).

Apply cheminformatics tools (e.g., molecular docking) to predict binding modes and validate with mutagenesis studies .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Core modifications :

- Pharmacophore mapping : Use QSAR models to prioritize substituents (e.g., electron-withdrawing groups on the azetidine ring improve target affinity) .

| Modification Site | Functional Group | Observed Impact |

|---|---|---|

| Azetidine ring | –NHCOCH₃ | ↑ Solubility, ↓ potency |

| Pyrimidine C-5 | –CF₃ | ↑ Metabolic stability |

| Thiazole C-4 | –OCH₃ | ↓ CYP450 inhibition |

Methodological Challenges

Q. What experimental designs are critical for assessing environmental or metabolic degradation pathways?

Answer:

Q. How can computational methods streamline the identification of biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries (prioritize targets with docking scores <–8 kcal/mol) .

- Phylogenetic analysis : Compare binding pockets of homologous proteins (e.g., MAP kinases) to predict cross-reactivity .

- MD simulations : Assess binding stability over 100 ns trajectories (RMSD <2 Å indicates robust target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.